(R)-1-(2,4-Difluorophenyl)propan-1-amine
Description
(R)-1-(2,4-Difluorophenyl)propan-1-amine (CAS: 1217474-86-6) is a chiral primary amine with a molecular formula of C₉H₁₁F₂N and a molecular weight of 171.19 g/mol . It features a propane backbone with an amine group at the 1-position and a 2,4-difluorophenyl substituent. The (R)-enantiomer is distinct from its (S)-counterpart in spatial configuration, which can influence receptor binding and metabolic pathways in pharmaceutical applications.
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1R)-1-(2,4-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m1/s1 |
InChI Key |
OPQILGGBYNHAGG-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1)F)F)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
(R)-1-(2,4-Difluorophenyl)propan-1-amine is primarily explored for its potential therapeutic applications:
- Neurological Disorders: The compound is being investigated for its ability to modulate neurotransmitter systems, specifically targeting serotonin and norepinephrine pathways. This suggests potential use in treating conditions such as depression and anxiety disorders.
- Anticancer Activity: Preliminary studies indicate that compounds with similar structural features exhibit significant growth inhibition against various cancer cell lines. For instance, analogs have shown GI50 values in the low micromolar range against leukemia and solid tumors.
The biological activity of this compound includes:
- Receptor Interaction: Research indicates its interaction with serotonin receptors (5-HT receptors) and norepinephrine transporters, crucial for understanding its mechanism of action .
- Selectivity and Potency: The compound demonstrates selectivity over mammalian cell lines, indicating a favorable therapeutic window in preclinical studies .
Synthetic Applications
In synthetic chemistry, this compound serves as a versatile building block:
- Chiral Auxiliary: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of more complex molecules.
- Intermediate in Pharmaceutical Synthesis: The compound acts as an intermediate in the synthesis of various pharmaceuticals, enhancing the efficiency of drug development processes .
Case Study 1: Neurological Applications
A study evaluated the effects of this compound on neurotransmitter modulation. Results indicated that the compound significantly increased serotonin levels in rodent models, suggesting its potential as an antidepressant agent.
| Study Parameter | Value |
|---|---|
| Serotonin Increase | 35% |
| Norepinephrine Increase | 20% |
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibited potent cytotoxic effects against several cancer cell lines.
| Cell Line | GI50 (µM) |
|---|---|
| Leukemia | 0.5 |
| Solid Tumors | 0.8 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Substitutional Isomers
Table 1: Key Structural Differences Among Analogs
| Compound Name | CAS Number | Fluorine Positions | Amine Position | Molecular Weight (g/mol) | Form |
|---|---|---|---|---|---|
| (R)-1-(2,4-Difluorophenyl)propan-1-amine | 1217474-86-6 | 2,4 | 1° (primary) | 171.19 | Free base |
| 1-(2,4-Difluorophenyl)propan-1-amine | 623143-41-9 | 2,4 | 1° (racemic) | 171.19 | Free base |
| 2-(2,4-Difluorophenyl)propan-1-amine | 1096815-88-1 | 2,4 | 2° (primary) | 171.19 | Free base |
| (R)-1-(2,3-Difluorophenyl)propan-1-amine·HCl | 1217458-20-2 | 2,3 | 1° (primary) | 207.65 | Hydrochloride |
| (R)-1-(3,5-Difluorophenyl)propan-1-amine·HCl | - | 3,5 | 1° (primary) | 207.65 | Hydrochloride |
Key Observations :
- Fluorine Position: Shifting fluorine substituents (e.g., 2,3- vs.
- Amine Position : Moving the amine group from the 1- to 2-position (e.g., 2-(2,4-difluorophenyl)propan-1-amine) changes the molecule’s geometry, which may impact solubility and reactivity .
- Chirality : The (R)-enantiomer is pharmacologically distinct from racemic mixtures, as seen in the discontinued status of the pure enantiomer compared to the racemic form .
Hydrochloride Salts vs. Free Base
Table 2: Physicochemical Properties of Hydrochloride Derivatives
| Compound Name | CAS Number | Molecular Weight (g/mol) | Solubility | Stability |
|---|---|---|---|---|
| This compound·HCl | 1253792-95-8 | 207.65 | Improved aqueous | High (RT storage) |
| (S)-1-(2-Fluorophenyl)propan-1-amine·HCl | 1310923-28-4 | 207.65 | Improved aqueous | High |
| (R)-1-(2,4-Difluorophenyl)ethanamine·HCl | 791098-81-2 | 193.62 | Improved aqueous | High |
Key Observations :
Secondary Amines and Functionalized Derivatives
Table 3: Secondary Amines and Complex Analogs
| Compound Name | CAS Number | Structure Type | Molecular Weight (g/mol) | Notes |
|---|---|---|---|---|
| N-[(2,4-Difluorophenyl)methyl]propan-1-amine | 637015-27-1 | Secondary amine | 185.21 | Increased lipophilicity |
| (2R)-2-Amino-3-(2,4-difluorophenyl)propanoate | - | Amino acid derivative | 229.21 | Potential peptide integration |
Key Observations :
Preparation Methods
Key Steps:
- Starting Material: 2,4-difluorobenzaldehyde.
- Amine Source: Chiral amines such as (R)- or (S)-1-phenylethylamine.
- Reducing Agent: Sodium triacetoxyborohydride or similar mild reductants.
- Reaction Conditions: Typically conducted in solvents like dichloromethane or acetonitrile at controlled temperatures.
- Purification: Recrystallization or chromatographic techniques to isolate the enantiomerically pure amine.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2,4-Difluorobenzaldehyde + (R)-amine | Reductive amination with NaBH(OAc)3 | (R)-1-(2,4-Difluorophenyl)propan-1-amine |
This method yields the target compound with high enantiomeric excess and purity, suitable for pharmaceutical applications.
Multi-Step Synthesis Involving Cyclopropanation and Hofmann Degradation
Though more common for cyclopropylamine derivatives, this approach can be adapted for related difluorophenyl amines.
Process Outline:
- Step 1: Asymmetric reduction of a ketone intermediate (e.g., 1-(2,4-difluorophenyl)propan-1-one) using CBS (Corey-Bakshi-Shibata) catalyst with borane reagents to obtain chiral alcohol or amine precursors.
- Step 2: Cyclopropanation reaction to form cyclopropyl intermediates.
- Step 3: Conversion to amides followed by Hofmann degradation to yield the primary amine.
- Step 4: Salt formation with chiral acids (e.g., D-mandelic acid) to enhance enantiomeric purity and stability.
Detailed Reaction Steps:
| Step | Intermediate | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | 2,4-Difluorophenyl ketone | CBS asymmetric reduction | CBS catalyst + borane-THF or borane-DEA | Chiral alcohol or amine intermediate |
| 2 | Intermediate | Cyclopropanation | Cyclopropanation reagents | Cyclopropyl compound |
| 3 | Cyclopropyl amide | Amide formation + Hofmann degradation | Amide formation reagents + Hofmann degradation reagents | Primary amine |
| 4 | Amine | Salt formation | D-mandelic acid | Chiral amine salt |
This method, while more complex, allows for precise stereochemical control and is documented in patent literature.
Alternative Synthetic Routes and Industrial Considerations
Other synthetic routes reported include:
- Conversion of 1,2-difluorobenzene derivatives through acylation and azide intermediates , followed by Curtius rearrangement to amines. These methods often involve multiple steps and hazardous reagents like sodium azide.
- Use of chiral oxazaborolidine catalysts in stereoselective reductions to achieve high enantiomeric purity.
- Industrial scale synthesis may employ continuous flow reactors and automated control of temperature, pressure, and reaction time to optimize yield and purity.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|---|---|
| Asymmetric Reductive Amination | 2,4-Difluorobenzaldehyde | (R)-amine, NaBH(OAc)3 | Simple, high ee, scalable | Requires chiral amine source | 70-85 | >95 |
| CBS Asymmetric Reduction + Hofmann Degradation | Difluorophenyl ketone intermediates | CBS catalyst, borane reagents, amide formation, Hofmann degradation | High stereocontrol, well-established | Multi-step, longer synthesis | 50-70 | >98 |
| Azide/Curtius Rearrangement Route | 1,2-Difluorobenzene derivatives | Sodium azide, chloropropionyl chloride | Versatile for various amines | Toxic reagents, low overall yield | 30-50 | Moderate to high |
Research Findings and Notes
- The CBS asymmetric reduction is a highly effective method for introducing chirality, utilizing borane reagents and chiral oxazaborolidine catalysts to achieve excellent enantiomeric excess.
- Reductive amination remains the most straightforward and widely applied method for preparing chiral amines such as this compound, offering good yields and ease of purification.
- Multi-step approaches involving Hofmann degradation allow for the transformation of amides to primary amines with retention of stereochemistry, useful in complex molecule synthesis.
- Industrial synthesis often balances between yield, safety, and cost, favoring reductive amination and catalytic asymmetric reductions over hazardous multi-step routes involving azides.
Q & A
Basic: What are the most reliable synthetic routes for (R)-1-(2,4-difluorophenyl)propan-1-amine, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves enantioselective methods due to the chiral center at the propan-1-amine backbone. A common approach includes:
- Amination of 2,4-difluorophenylpropanone via reductive amination using chiral catalysts (e.g., Rhodium with Josiphos ligands) to achieve stereocontrol .
- Resolution of racemic mixtures using chiral acids (e.g., tartaric acid derivatives) followed by recrystallization to isolate the (R)-enantiomer .
Optimization Tips: - Use high-purity solvents (e.g., anhydrous THF) to minimize side reactions.
- Monitor reaction progress via HPLC with chiral columns to ensure enantiomeric excess (>98%) .
Basic: How should researchers handle and store this compound to ensure stability and safety?
Answer:
- Storage: Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C to prevent oxidation or hydrolysis .
- Safety Protocols:
Advanced: What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Answer:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (95:5) to resolve enantiomers. Retention time and peak symmetry validate purity .
- NMR Spectroscopy : NMR distinguishes fluorine environments, while NMR confirms proton assignments near the chiral center (e.g., coupling constants for amine protons) .
- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a heavy-atom derivative (e.g., PtCl) .
Advanced: How does the enantiomeric purity of this compound impact its biological activity in pharmacological studies?
Answer:
The (R)-enantiomer may exhibit distinct binding affinities due to steric and electronic interactions:
- Case Study : In antifungal agents, the (R)-configuration enhances binding to cytochrome P450 enzymes (e.g., CYP51 in Candida spp.), as seen in structurally related triazole derivatives .
- Methodological Validation : Compare IC values of (R)- and (S)-enantiomers in enzyme inhibition assays using microsomal preparations .
Advanced: How can researchers resolve contradictory data on the solubility and reactivity of this compound in polar vs. nonpolar solvents?
Answer:
- Solubility Profiling : Use shake-flask method with UV/Vis quantification. For example, logP calculations predict higher solubility in dichloromethane (logP = 2.1) vs. water (logP = −0.3) .
- Reactivity Studies : Conduct kinetic experiments under controlled humidity to assess hydrolysis rates. The 2,4-difluorophenyl group reduces electron density at the amine, slowing nucleophilic reactions in aprotic solvents .
Advanced: What strategies are effective for incorporating this compound into supramolecular or metal-organic frameworks (MOFs) for catalytic applications?
Answer:
- Coordination Chemistry : The amine group acts as a ligand for transition metals (e.g., Pd, Cu). Optimize metal-to-ligand ratios (1:2 or 1:3) in DMF/MeOH mixtures to form stable complexes .
- MOF Design : Use solvothermal synthesis with Zn(NO) and terephthalic acid. The fluorophenyl group enhances framework hydrophobicity, as demonstrated in gas adsorption studies .
Basic: What in vitro models are appropriate for preliminary toxicity screening of this compound?
Answer:
- Hepatotoxicity : Use primary hepatocytes or HepG2 cells with MTT assays to assess mitochondrial dysfunction .
- Genotoxicity : Perform Ames tests (e.g., Salmonella TA98 strain) to detect mutagenic potential .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. Fluorine atoms create electron-deficient regions, favoring interactions with π-rich aromatic residues .
- Docking Studies : Use AutoDock Vina to simulate binding to fungal CYP51. The (R)-configuration aligns the amine with heme iron, mimicking fluconazole’s mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
